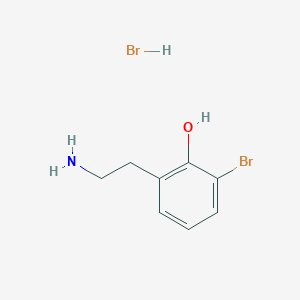

2-(2-Aminoethyl)-6-bromophenol hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

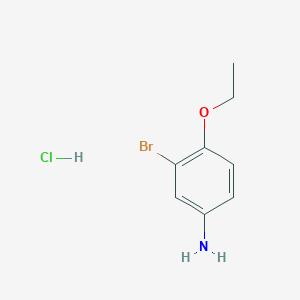

“2-(2-Aminoethyl)-6-bromophenol hydrobromide” is also known as “2-Bromoethylamine hydrobromide”. It’s a chemical compound with the linear formula BrCH2CH2NH2 · HBr . It’s used as a reactant in the synthesis of various compounds .

Synthesis Analysis

2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines. It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .Molecular Structure Analysis

The molecular weight of 2-Bromoethylamine hydrobromide is 204.89 g/mol . The InChI string isInChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H . Physical and Chemical Properties Analysis

2-Bromoethylamine hydrobromide is a crystalline compound with a melting point of 170-175 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Bromophenols derived from marine algae have been identified as potent natural antioxidants. For example, bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated strong free radical scavenging activities, suggesting their potential application as natural antioxidants to prevent oxidative damage in biological systems and food preservation (Li et al., 2011).

Environmental Chemistry and Toxicology

The study of bromophenols has extended into environmental science, particularly concerning their formation and transformation under various conditions. For instance, the high-temperature pyrolysis of 2-bromophenol has been studied to understand the mechanisms of dioxin formation, which is crucial for assessing the environmental impact of brominated flame retardants and their disposal (Evans & Dellinger, 2003).

Biomedical Research

Bromophenols have been investigated for their inhibitory effects on human enzymes, suggesting potential therapeutic applications. For instance, novel bromophenols have shown inhibitory properties against human cytosolic carbonic anhydrase II, a target for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Biochemical Research

Research into the chemical properties of bromophenols has led to applications in biochemical methodologies, such as the cleavage of ethers to regenerate phenols, demonstrating the utility of bromophenols in synthetic chemistry and potentially in drug synthesis and modification (Boovanahalli et al., 2004).

Marine Biology and Ecology

Bromophenols are significant in marine biology and ecology, where their presence in marine organisms suggests roles in chemical defense mechanisms. Studies have isolated various bromophenols from marine sources, exploring their biological activities and ecological functions (Olsen et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-6-bromophenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLCNYPZNAAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)